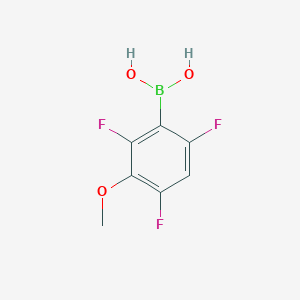
(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid, also known as TFPPB, is an organic compound used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. This compound has a wide range of uses due to its unique structure and reactivity. It is a strong boron-containing acid that can be used in a variety of reactions and has been studied extensively.
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
Boronic acids, including those with fluorophenyl groups, are extensively used in organic synthesis and catalysis. For instance, tris(pentafluorophenyl)borane is a potent Lewis acid that has found applications in catalyzing hydrometallation reactions, alkylations, and aldol-type reactions due to its high electrophilicity and ability to stabilize less favored tautomeric forms through adduct formation (Erker, 2005). These properties suggest potential uses of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid in similar catalytic and synthetic applications.
Material Science and Polymer Chemistry
Boronic acid derivatives play a crucial role in the development of novel materials, including covalent organic frameworks (COFs) and polymers. Boronic acids facilitate the formation of boroxine links, which are critical for the synthesis of microporous and mesoporous materials. These materials have applications in gas storage, separation, and catalysis (Côté et al., 2007). The ability to form stable, cyclic boroxine structures from boronic acids suggests potential applications of (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid in creating new materials with tailored properties.
Analytical Chemistry and Sensing
Certain boronic acids are utilized in the selective detection of analytes, such as fluoride ions, due to their ability to form stable complexes with specific anions. The use of boric-acid-functional lanthanide metal-organic frameworks (LMOFs) for the ratiometric fluorescence detection of fluoride ions highlights the potential of boronic acids in developing sensitive and selective sensors for environmental and biological monitoring (Yang et al., 2017). This application could extend to (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid, especially in the creation of novel sensing materials.
Cross-Coupling Reactions
Boronic acids are fundamental components in cross-coupling reactions, such as the Suzuki-Miyaura reaction, due to their ability to form biaryl compounds efficiently. The development of a new palladium precatalyst that enables fast Suzuki-Miyaura coupling reactions of unstable boronic acids, including polyfluorophenyl derivatives, underlines the importance of boronic acids in synthetic organic chemistry (Kinzel et al., 2010). This suggests that (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid could be valuable in facilitating cross-coupling reactions to synthesize complex organic molecules.
Propiedades
IUPAC Name |
(2,3,5,6-tetrafluoro-4-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BF4O3/c1-2-3-17-9-7(13)5(11)4(10(15)16)6(12)8(9)14/h15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDYYTHVGIJBNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)OCCC)F)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BF4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584710 |
Source


|
| Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
CAS RN |
871125-71-2 |
Source


|
| Record name | B-(2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,5,6-Tetrafluoro-4-propoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

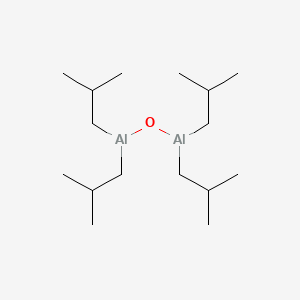
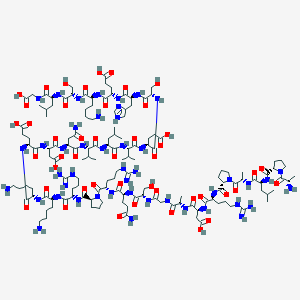
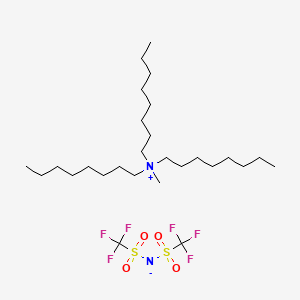
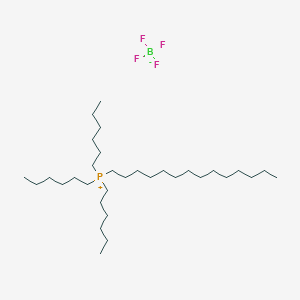
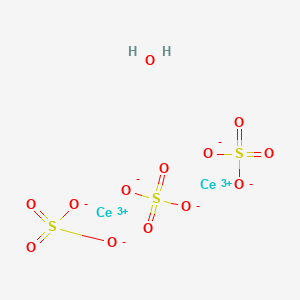

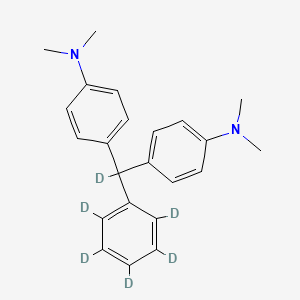
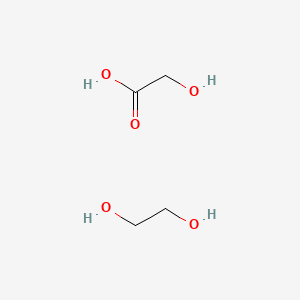
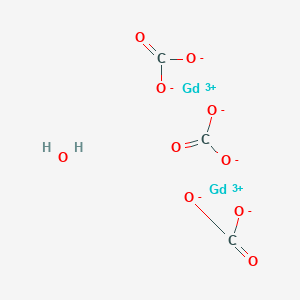
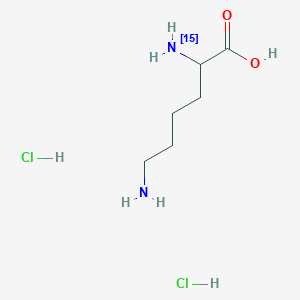
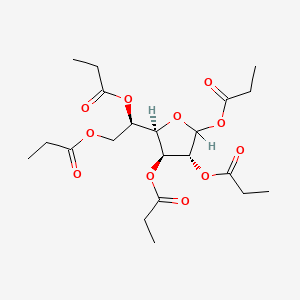
![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591640.png)

